molecular formula C4H10ClNO2 B152322 (R)-3-Aminobutanoic acid hydrochloride CAS No. 58610-42-7

(R)-3-Aminobutanoic acid hydrochloride

Cat. No.: B152322
CAS No.: 58610-42-7
M. Wt: 139.58 g/mol
InChI Key: UHYVVUABAWKTJJ-AENDTGMFSA-N
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Description

®-3-Aminobutanoic acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminobutanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent, followed by a series of steps involving pivaloyl chloride and sodium hypochlorite to yield the final product .

Industrial Production Methods

Industrial production of ®-3-Aminobutanoic acid hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

®-3-Aminobutanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein synthesis.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.

    Industry: It is utilized in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Aminobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-Aminobutanoic acid hydrochloride include other chiral amino acid derivatives such as (S)-3-Aminobutanoic acid hydrochloride and ®-3-Aminopentanoic acid hydrochloride.

Uniqueness

What sets ®-3-Aminobutanoic acid hydrochloride apart is its specific stereochemistry, which can result in unique biological activities and interactions compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(3R)-3-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-42-7
Record name 58610-42-7
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